2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide

Catalog No.
S731119
CAS No.
5464-11-9
M.F
C4H9IN2S
M. Wt
244.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodid...

CAS Number

5464-11-9

Product Name

2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide

IUPAC Name

2-methylsulfanyl-4,5-dihydro-1H-imidazole;hydroiodide

Molecular Formula

C4H9IN2S

Molecular Weight

244.1 g/mol

InChI

InChI=1S/C4H8N2S.HI/c1-7-4-5-2-3-6-4;/h2-3H2,1H3,(H,5,6);1H

InChI Key

PZZRSEUDGCFXIH-UHFFFAOYSA-N

SMILES

CSC1=NCCN1.I

Synonyms

3-Methylthio-4,5-dihydroimidazole Hydroiodide; 2-Methylthio-2-imidazoline Monohydroiodide; 2-Methylmercapto-4,5-dihydroimidazole Hydroiodide; 2-(Methylthio)imidazolinium Iodide;

Canonical SMILES

CSC1=[NH+]CCN1.[I-]

Isomeric SMILES

CSC1=[NH+]CCN1.[I-]

Application in Solar Cells

Specific Scientific Field: This application falls under the field of Renewable Energy, specifically in the development of Perovskite Solar Cells .

Summary of the Application: The compound is used in the passivation of surface defects in perovskite solar cells. This helps suppress recombination through strong coordination and hydrogen bonding .

Methods of Application: The compound is used along with diammonium molecules to repel minority carriers and reduce contact-induced interface recombination. This approach led to a fivefold longer carrier lifetime and one-third the photoluminescence quantum yield loss .

Results or Outcomes: The application of this compound enabled a certified quasi-steady-state power conversion efficiency of 25.1% for inverted perovskite solar cells with stable operation at 65°C for >2000 hours in ambient air .

Application in Synthetic Chemistry

Specific Scientific Field: This application is in the field of Synthetic Chemistry .

Summary of the Application: The compound is used as a building block in synthetic chemistry .

Application in Aurora and Epidermal Growth Factor Receptor Kinase Inhibitors

Specific Scientific Field: This application is in the field of Medicinal Chemistry .

Summary of the Application: The compound is used as a reactant for the synthesis of Aurora and epidermal growth factor receptor kinase inhibitors .

Application in Spiro-piperidine Inhibitors against Influenza A Virus

Specific Scientific Field: This application is in the field of Antiviral Research .

Summary of the Application: The compound is used as a reactant for the synthesis of spiro-piperidine inhibitors against influenza A virus .

Application in Galegine Analogues for Aided Weight Loss in Mice

Specific Scientific Field: This application is in the field of Pharmacology .

Summary of the Application: The compound is used as a reactant for the synthesis of galegine analogues for aided weight loss in mice .

Application in Guanidinyl Pyrrolidines as Bifunctional Catalysts for Enantioselective Conjugate Additions to Cyclic Enones

Specific Scientific Field: This application is in the field of Organic Chemistry .

Summary of the Application: The compound is used as a reactant for the synthesis of guanidinyl pyrrolidines as bifunctional catalysts for enantioselective conjugate additions to cyclic enones .

2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide is a chemical compound with the molecular formula C4H9IN2SC_4H_9IN_2S and a molecular weight of approximately 244.1 g/mol. This compound is characterized by its five-membered imidazole ring, which contains two nitrogen atoms and a methylthio group attached at the second carbon position. The hydroiodide component serves as a counterion, balancing the charge of the imidazole structure . It is classified as an irritant and is typically stored under conditions specified by the supplier .

  • Enzyme inhibition: The imidazole ring structure is found in some essential biological molecules like histidine, which plays a role in enzyme catalysis. THI might interfere with enzyme activity due to structural similarities [].
  • Metal chelation: The imidazole ring can form complexes with metal ions. This property could be useful in studies investigating metal-dependent biological processes.
Due to its functional groups. One notable reaction involves its use as a reactant in synthesizing aurora and epidermal growth factor receptor kinase inhibitors, which are critical in cancer research. The general reaction can be represented as follows:

2 methylthio 4 5 dihydro 1H imidazole hydroiodide+RXRSCH3+HI+other products\text{2 methylthio 4 5 dihydro 1H imidazole hydroiodide}+R-X\rightarrow R-S-CH_3+HI+\text{other products}

where RR represents an organic group and XX is a leaving group.

Research indicates that 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide exhibits significant biological activity. It has been utilized in the synthesis of compounds that inhibit aurora kinases and epidermal growth factor receptors, both of which are involved in cell division and proliferation processes relevant to cancer. Additionally, it has been studied for its potential antiviral properties, particularly as a reactant for synthesizing spiro-piperidine inhibitors against influenza A virus.

The synthesis of 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide can be achieved through various methods:

  • Direct Synthesis: This method involves the reaction of 2-(methylthio)-1H-imidazole with hydrogen iodide under controlled conditions to yield the hydroiodide salt.
  • Multistep Synthesis: Starting from simpler imidazole derivatives, a series of reactions can introduce the methylthio group followed by iodination to form the final product.
  • Use of Catalysts: Certain catalysts may enhance the efficiency of these reactions, allowing for milder conditions or higher yields .

The compound has diverse applications across several fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing kinase inhibitors and other pharmaceuticals.
  • Antiviral Research: Used in developing compounds targeting viral infections like influenza.
  • Synthetic Chemistry: Acts as a reactant in various organic synthesis pathways.
  • Renewable Energy: It has been applied in improving perovskite solar cells by enhancing surface passivation to suppress recombination losses .

Interaction studies involving 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide have focused on its biochemical pathways. These studies suggest that it may interact with specific kinases, leading to the formation of novel compounds that could inhibit cellular processes associated with tumor growth or viral replication.

Several compounds share structural similarities with 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazoleC5H10N2SC_5H_{10}N_2SContains an additional methyl group at position 1
2-Methyl-4,5-dihydro-1H-imidazoleC4H8N2C_4H_{8}N_2Lacks sulfur substituent
1-MethylimidazoleC4H6N2C_4H_6N_2No dihydro or methylthio groups
Thiazole derivativesVariousContains sulfur but differs in ring structure

The uniqueness of 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide lies in its specific combination of the imidazole ring with a methylthio group and hydroiodide counterion, which enhances its reactivity and potential biological applications compared to other similar compounds .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

20112-79-2

Dates

Modify: 2023-09-13

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